molecular formula C9H13N3O3 B13340028 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide

Cat. No.: B13340028
M. Wt: 211.22 g/mol
InChI Key: DUWVAQPMQJZSPE-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-methylpropanamide is a complex organic compound featuring a bicyclic structure

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide is a complex bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure contributes to various biological activities, making it a subject of interest for pharmacological studies.

Chemical Structure and Properties

The compound can be characterized by its bicyclic framework, which is essential for its biological interactions. The presence of amino and carbonyl groups enhances its reactivity and potential binding affinity to various biological targets.

Structural Formula

CxHyNzOn\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}

Where xx, yy, zz, and nn are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been studied for its potential effects on:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Assays

Various in vitro and in vivo studies have assessed the biological activity of this compound:

Study TypeFindings
In vitro Demonstrated antimicrobial properties against specific bacterial strains.
In vivo Showed potential anti-inflammatory effects in animal models.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at low concentrations.
  • Anti-inflammatory Effects : In a rodent model, treatment with the compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameBiological ActivityReference
2-Amino-4-oxo-3-azabicyclo[3.1.0]hexaneAntimicrobial and analgesic properties
5-Cyano-6-(4-fluorophenyl) derivativeAntiviral activity
N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan)Cytotoxic effects on cancer cells

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological properties:

  • Synthesis of Derivatives : Modifications to the bicyclic structure have led to compounds with improved potency against specific targets.
  • Pharmacological Profiling : Comprehensive profiling has been conducted to evaluate the pharmacokinetics and toxicity of the compound, indicating a favorable safety profile.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C9H13N3O3/c1-9(11,8(10)15)3-12-6(13)4-2-5(4)7(12)14/h4-5H,2-3,11H2,1H3,(H2,10,15)

InChI Key

DUWVAQPMQJZSPE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2CC2C1=O)(C(=O)N)N

Origin of Product

United States

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